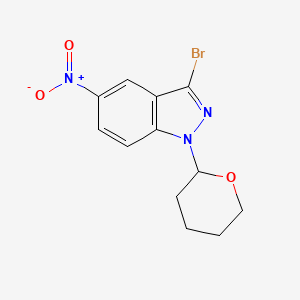![molecular formula C17H15Cl2N5O2S B2490730 (3,6-Dichloropyridin-2-yl)-[4-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]methanone CAS No. 1119255-21-8](/img/structure/B2490730.png)
(3,6-Dichloropyridin-2-yl)-[4-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex molecules like "(3,6-Dichloropyridin-2-yl)-[4-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]methanone" typically involves multiple steps, including the formation of the core structure followed by the addition of various substituents. Key steps may involve nucleophilic substitution reactions, amidation, Friedel-Crafts acylation, and ring closure reactions, as indicated by the general methods described for the synthesis of related compounds (Knoops et al., 1997). The synthesis process may also involve the use of starting materials such as piperidine-4-carboxylic acid and ethyl carbonochloridate, leading to the desired product through a series of transformations including amidation and hydration (Zheng, 2010).
Molecular Structure Analysis
The molecular structure of compounds like "this compound" can be characterized using various spectroscopic techniques, including IR, 1H NMR, and X-ray diffraction studies. These techniques help in confirming the presence of different functional groups and the overall molecular architecture. X-ray crystallography, in particular, provides detailed insights into the arrangement of atoms within the molecule and the geometry around various substituents (B. Lakshminarayana et al., 2009).
Chemical Reactions and Properties
The chemical reactivity of "this compound" can be influenced by its functional groups. For example, the oxadiazole ring may undergo nucleophilic attack, leading to ring-opening reactions or substitution at specific positions. The presence of electron-withdrawing groups like chloro and fluoro substituents can further affect the molecule's reactivity, making certain positions more susceptible to nucleophilic attack (V. Yakubkene & P. Vainilavichyus, 1998).
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Research on chemical compounds closely related to "(3,6-Dichloropyridin-2-yl)-[4-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]methanone" focuses on their synthesis and structural elucidation. Studies such as those by Patel, Agravat, and Shaikh (2011) explore the synthesis of new pyridine derivatives, highlighting the methods to create compounds with potentially significant antimicrobial activities. These studies often involve detailed synthetic routes starting from basic chemical structures, leading to complex molecules with specified functional groups aimed at targeted biological activities [Patel, N., Agravat, S. N., & Shaikh, Faiyazalam M. (2011). Synthesis and antimicrobial activity of new pyridine derivatives-I. Medicinal Chemistry Research. https://consensus.app/papers/synthesis-activity-pyridine-derivativesi-patel/831ba0035301521490925acefe671f9b/?utm_source=chatgpt].
Molecular Interaction Studies
Research endeavors like those by Shim et al. (2002) delve into the molecular interactions of specific antagonists with cannabinoid receptors, providing insights into the conformations and binding affinities of these molecules. Such studies are crucial for understanding how modifications in the molecular structure can influence biological activity and receptor affinity. These findings are foundational for developing new therapeutic agents that target specific receptors with high selectivity and potency [Shim, J., Welsh, W., Cartier, E., Edwards, J., & Howlett, A. (2002). Molecular interaction of the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor. Journal of Medicinal Chemistry. https://consensus.app/papers/interaction-antagonist-npiperidin1yl54chlorophenyl1-shim/de556d6f16dd5dd7a9d9af47f4d09075/?utm_source=chatgpt].
Biological Activity Investigations
Studies often aim at evaluating the biological activities of synthesized compounds. For instance, the antimicrobial and antimycobacterial activities of certain derivatives have been assessed to understand their potential as therapeutic agents against microbial infections. This type of research is crucial for identifying new drug candidates that can be further developed to combat various infectious diseases [Foks, H., Pancechowska-Ksepko, D., Janowiec, M., Zwolska, Z., & AUGUSTYNOWICZ-KOPEĆ, E. (2004). Synthesis and tuberculostatic activity of some (4-phenylpiperazin-1-ylmethyl)-1,3,4-oxadiazole and (4-phenylpiperazin-1-ylmethyl)-1,2,4-triazole derivatives. Acta Poloniae Pharmaceutica. https://consensus.app/papers/synthesis-activity-foks/5b1e11c2de865508be79b17c6da63c99/?utm_source=chatgpt].
Mécanisme D'action
Propriétés
IUPAC Name |
(3,6-dichloropyridin-2-yl)-[4-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N5O2S/c18-11-3-4-13(19)20-15(11)17(25)24-7-5-23(6-8-24)10-14-21-16(22-26-14)12-2-1-9-27-12/h1-4,9H,5-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSOVEGCTBCICJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=NO2)C3=CC=CS3)C(=O)C4=C(C=CC(=N4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-chlorophenyl)-4-{[2-methyl-5-(4-methylphenyl)-1H-pyrrol-3-yl]carbonyl}piperazine](/img/structure/B2490647.png)
![N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2490649.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2490650.png)
![N-[4-(1-Adamantyl)-2-aminophenyl]-N-methylamine](/img/structure/B2490651.png)
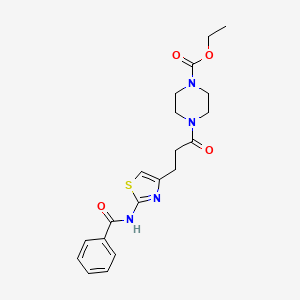
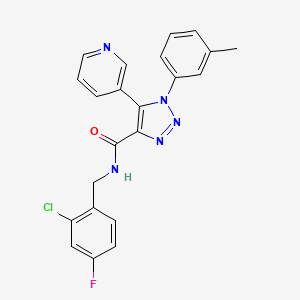
![8-Propan-2-ylspiro[2,3-dihydrochromene-4,2'-oxirane]](/img/structure/B2490654.png)
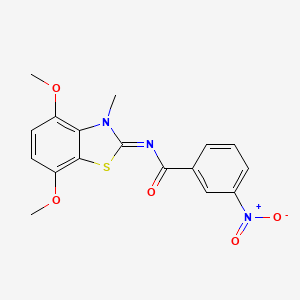

![1-Acetyl-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]azetidine-3-carboxamide](/img/structure/B2490665.png)
![2-[3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl]-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2490667.png)
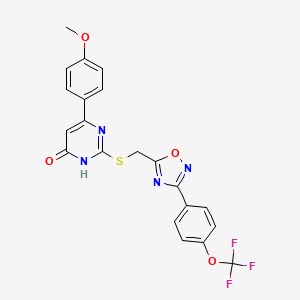
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide](/img/structure/B2490669.png)
